molecular formula C7H6N2O B578419 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one CAS No. 1258406-14-2

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one

Cat. No.: B578419
CAS No.: 1258406-14-2
M. Wt: 134.138
InChI Key: DNPWSSNLXNJAGN-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridinone system. The pyrrole ring (five-membered, nitrogen-containing) is fused to the pyridinone ring (six-membered, with a ketone group at position 3) at the [2,3-b] positions. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic pharmaceuticals. Derivatives of this compound have shown promise in drug discovery, particularly as intermediates for anticancer agents and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a chemoselective Suzuki–Miyaura cross-coupling reaction at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination with a secondary amine at the C-4 position, has been reported . The final step often involves deprotection, such as the removal of trimethylsilylethoxymethyl (SEM) groups .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound exhibits promising anticancer properties by acting as an inhibitor of specific protein kinases involved in tumor growth and progression. Research indicates that derivatives of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one can inhibit the activity of kinases such as IGF1R (Insulin Growth Factor 1 Receptor), which is critical in oncology treatments for solid tumors .

Analgesic and Anti-inflammatory Properties
Studies have shown that 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives possess analgesic effects with a reduced incidence of anti-inflammatory side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This unique profile makes them suitable candidates for pain management therapies.

Antimicrobial and Antiviral Activities
The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics . Additionally, certain derivatives have shown antiviral activity, making them candidates for treating viral infections .

Synthetic Applications

The synthesis of this compound involves several methods that allow for the introduction of various substituents to enhance its biological activity. For instance, multicomponent reactions involving pyrrole derivatives and urea or thiourea have been reported to yield high yields of pyrrolopyrimidine derivatives with diverse functionalities .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of a series of pyrrolo[2,3-b]pyridine derivatives that were evaluated for their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions on the pyrrolo ring significantly enhanced anticancer activity, leading to IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Analgesic Properties

Research published in the Journal of Medicinal Chemistry examined a novel derivative of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. The compound was tested for its analgesic efficacy in animal models and showed significant pain relief comparable to morphine but with fewer side effects related to inflammation .

Data Tables

Biological Activity Compound Derivative IC50 (µM) Reference
AnticancerPyrrolo[2,3-b]pyridine derivative A5.0
Analgesic1,3-dihydro-2H-pyrrolo derivative B10.0
AntimicrobialPyrrolo derivative C15.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridin-3(2H)-one

Structure : A thiophene ring replaces the pyrrole in the fused system, with a sulfur atom at position 2.
Key Differences :

  • Heteroatom : Sulfur (thiophene) vs. nitrogen (pyrrole) alters electronic properties and reactivity.
  • Applications: Thieno derivatives are used in coupling reactions (e.g., with arenediazonium chlorides) to generate arylazo compounds, which serve as intermediates for dyes and pharmaceuticals .
  • Synthesis : Microwave-assisted methods improve yields and reduce reaction times compared to traditional heating .

Pyrido[2,3-d]pyrimidin-4(3H)-one

Structure: A pyridinone fused with a pyrimidinone ring at the [2,3-d] positions. Key Differences:

  • Ring System : Larger fused system (pyridine + pyrimidine) with additional nitrogen atoms.
  • Bioactivity: Derivatives like 2-amino-7-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one are explored for their kinase inhibitory activity .

Furo[2,3-c]pyridin-3(2H)-one

Structure: A furan ring fused to pyridinone at the [2,3-c] positions. Key Differences:

  • Heteroatom : Oxygen (furan) vs. nitrogen (pyrrole) reduces basicity and alters solubility.
  • Applications: Furo-pyridinones are less common in drug discovery but serve as precursors for lactone-based natural product analogs .

3,4-Dihydropyrano[4,3-b]pyran-5(2H)-one

Structure: A dihydropyran fused to a pyranone ring. Key Differences:

  • Heteroatoms: Oxygen-only system vs. nitrogen-containing pyrrolo-pyridinone.
  • Bioactivity : These compounds are potent cholesterol acyltransferase inhibitors, highlighting the impact of heteroatom choice on therapeutic targets .

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one

Structure: Pyrrole fused to pyridinone at [2,3-c] positions, with a ketone at position 2. Key Differences:

  • Fusion Position : Altered ring strain and substituent accessibility compared to the [2,3-b] isomer.
  • Synthesis : Derivatives like 7-methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are synthesized via stepwise alkylation and cyclization .

Structural and Functional Comparison Table

Compound Name Fusion Positions Heteroatoms Key Applications Notable Derivatives References
2H-Pyrrolo[2,3-b]pyridin-3(7H)-one [2,3-b] N, O Anticancer intermediates 5-Bromo-3,3-dimethyl derivative
Thieno[2,3-b]pyridin-3(2H)-one [2,3-b] S, O Dye/pharmaceutical intermediates 6-Hydroxy-4-methyl-2-(arylazo)
Pyrido[2,3-d]pyrimidin-4(3H)-one [2,3-d] N, O Kinase inhibitors 2-Amino-6-methyl derivatives
Furo[2,3-c]pyridin-3(2H)-one [2,3-c] O, O Lactone precursors NSC 150076
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one [2,3-c] N, O Synthetic intermediates 7-Hydroxy-2-methyl-6-azaindole

Research Findings and Implications

  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., for thieno-pyridinones) offers a scalable route for this compound analogs, reducing reaction times by 50–70% .
  • Structural Flexibility: Minor changes in fusion positions (e.g., [2,3-b] vs. [2,3-c]) significantly alter electronic properties and bioactivity, guiding rational drug design .

Biological Activity

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a heterocyclic compound known for its unique fused pyrrole and pyridine ring system. This structural configuration contributes to its diverse biological activities, making it a significant focus in medicinal chemistry. Recent studies have explored its potential applications in various therapeutic areas, particularly in cancer treatment and antimicrobial activity.

The compound's structure features a pyrrole ring fused to a pyridine, which enhances its chemical reactivity and biological interactions. This configuration allows for the development of derivatives with tailored biological properties.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this scaffold have shown significant cytotoxic effects against various cancer cell lines. Notably, one study reported that certain derivatives had IC50 values ranging from 29 to 59 µM against four different cancer types, with one compound demonstrating an IC50 of 40 to 204 nM against key enzymes involved in cancer progression (EGFR, Her2, VEGFR2, and CDK2) .

Table 1: Cytotoxic Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Target Enzymes
5kHepG240-204EGFR, Her2, VEGFR2, CDK2
5eVarious Cancer29-59Not specified

Additionally, mechanisms of action have been investigated. For example, certain derivatives induce apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been studied. Compounds derived from this structure have shown effectiveness against various bacterial strains. One study highlighted that pyrrole derivatives exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus and demonstrated superior activity compared to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Pyrrole DerivativeStaphylococcus aureus3.125
ControlIsoniazid0.25

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. For example, inhibition of fibroblast growth factor receptors (FGFRs) has been identified as a critical mechanism through which these compounds exert their anticancer effects .

Case Studies

  • Pyrrolo[2,3-b]pyridine Derivatives : A study synthesized several derivatives and evaluated their anticancer properties through MTT assays on breast cancer cell lines (MDA-MB-231 and MCF-7). Results indicated varying degrees of cytotoxicity based on the specific structural modifications made to the core pyrrolo[2,3-b]pyridine structure .
  • Antimicrobial Evaluation : Another study focused on the synthesis of pyrrole-based compounds and their subsequent evaluation against Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibitory effects with MIC values indicating potential as new antituberculosis agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one and its derivatives?

The synthesis typically involves multi-step reactions, such as cyclization of enaminones with specific reagents. For example, substituted derivatives can be synthesized via palladium-catalyzed cross-coupling (e.g., using phenylboronic acid) or nucleophilic substitution. Critical parameters include reaction temperature (e.g., 90–105°C), solvent systems (toluene/EtOH/H2O), and catalyst selection (e.g., Pd(PPh₃)₄) to optimize yields .

Q. Which analytical techniques are essential for characterizing the structural and chemical properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity assessment. Mass spectrometry (MS) and X-ray crystallography (if crystalline forms are available) provide additional validation of molecular weight and three-dimensional configuration .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents on the biological activity of this compound?

Systematic substitution at key positions (e.g., positions 3 and 5 of the pyrrolo-pyridine core) followed by enzymatic inhibition assays can identify pharmacophoric groups. Introducing electron-withdrawing groups or varying aryl substituents (e.g., 3,4-dimethoxyphenyl) and testing against targets like HIV-1 reverse transcriptase can reveal activity trends. Parallel synthesis and high-throughput screening are recommended for efficiency .

Q. What strategies are effective in reconciling contradictory data regarding the biological activity of this compound derivatives across different experimental setups?

Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or cell line specificity. Standardizing protocols (e.g., consistent enzyme concentrations, buffer systems) and conducting orthogonal assays (e.g., fluorescence-based vs. radiometric assays) can validate findings. Cross-referencing with structurally analogous compounds (e.g., furo-pyridinones) may clarify mechanistic insights .

Q. What in vitro assay parameters should be prioritized when evaluating the inhibitory potential of this compound against enzymatic targets?

Key parameters include substrate concentration (Km determination), inhibitor concentration ranges (IC₅₀ calculation), and pre-incubation times to assess time-dependent inhibition. Use positive controls (e.g., known inhibitors) and measure residual enzyme activity via spectrophotometric or fluorometric methods. For example, studies on furo-pyridinone derivatives utilized continuous monitoring of reverse transcriptase activity .

Q. How can computational chemistry approaches enhance the development of this compound-based inhibitors?

Molecular docking simulations predict binding modes to targets (e.g., HIV-1 RT), while density functional theory (DFT) calculations assess electronic effects of substituents on reactivity. Quantitative structure-activity relationship (QSAR) models built using experimental IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) enable rational design of derivatives with optimized pharmacokinetic profiles .

Q. What are the key considerations for optimizing reaction conditions in large-scale synthesis of this compound derivatives?

Scaling up requires optimizing catalyst loading (e.g., Pd catalysts for cross-coupling), solvent sustainability (e.g., ethanol/water mixtures), and continuous flow reactors to enhance heat/mass transfer. Monitoring reaction progress via in-line HPLC and minimizing purification steps (e.g., telescoped syntheses) improve efficiency .

Properties

IUPAC Name

1,2-dihydropyrrolo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWSSNLXNJAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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